1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is a chemical compound characterized by the presence of a piperidine ring substituted with two methyl groups and a trifluoromethyl ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 3,5-dimethylpiperidine with a trifluoroacetylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Scientific Research Applications
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl ketone group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethylpiperidin-1-yl)-3-imidazol-1-ylbutan-1-one
- 3-(3,5-Dimethylpiperidin-1-yl)propanoic acid
- 20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin (tilmicosin)
Uniqueness
1-(3,5-Dimethylpiperidin-1-yl)-2,2,2-trifluoroethan-1-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .
Properties
CAS No. |
545354-10-7 |
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Molecular Formula |
C9H14F3NO |
Molecular Weight |
209.21 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H14F3NO/c1-6-3-7(2)5-13(4-6)8(14)9(10,11)12/h6-7H,3-5H2,1-2H3 |
InChI Key |
GBXHVFGYRHAOMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C(F)(F)F)C |
Origin of Product |
United States |
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